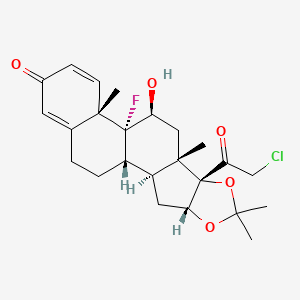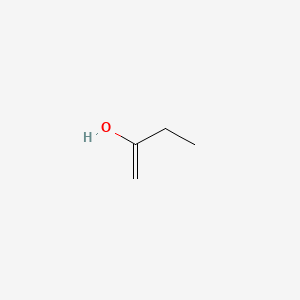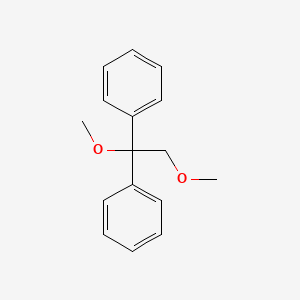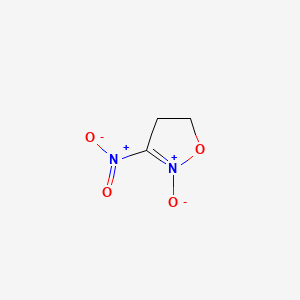![molecular formula C11H16N6O2S B14168054 Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate CAS No. 77177-78-7](/img/structure/B14168054.png)
Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate is a complex organic compound with the molecular formula C11H16N6O2S and a molecular weight of 296.35 g/mol . This compound is characterized by its triazine ring structure, which is a common motif in many chemical and pharmaceutical applications.
Preparation Methods
The synthesis of Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate involves multiple steps. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the tert-butylamino and cyanoamino groups. The final step involves the addition of the sulfanylacetate moiety. Reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial production methods often scale up these laboratory procedures, utilizing larger reactors and more efficient purification techniques to produce the compound in bulk. These methods may also involve continuous flow processes to enhance production efficiency and consistency .
Chemical Reactions Analysis
Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions .
Molecular pathways involved in its action include signal transduction pathways, where the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. These pathways are often implicated in disease processes, making the compound a valuable tool in biomedical research .
Comparison with Similar Compounds
Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate can be compared with other triazine-based compounds, such as:
[4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]ethylcyanamide: This compound shares a similar triazine core but differs in its substituents, leading to different chemical and biological properties.
Diethylhexyl butamido triazone: Another triazine derivative, commonly used as a UV filter in sunscreens, highlighting the versatility of the triazine scaffold in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
77177-78-7 |
|---|---|
Molecular Formula |
C11H16N6O2S |
Molecular Weight |
296.35 g/mol |
IUPAC Name |
methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H16N6O2S/c1-11(2,3)17-9-14-8(13-6-12)15-10(16-9)20-5-7(18)19-4/h5H2,1-4H3,(H2,13,14,15,16,17) |
InChI Key |
OWJAEWXYELOCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC#N)SCC(=O)OC |
solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


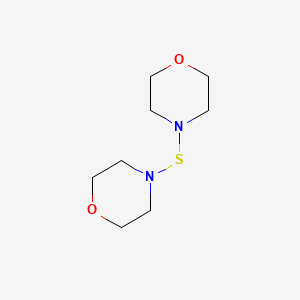
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
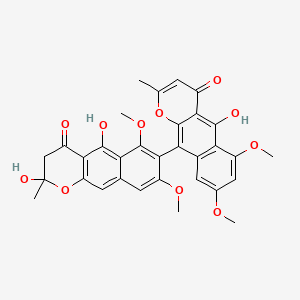
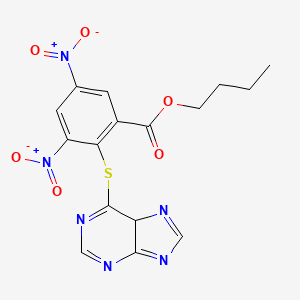
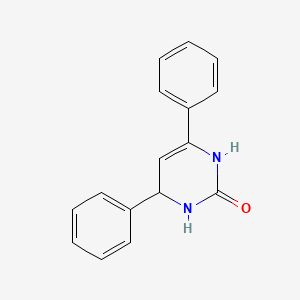
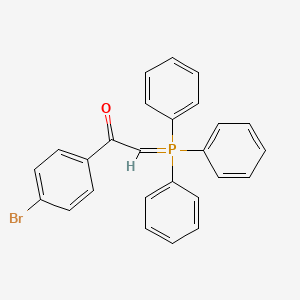
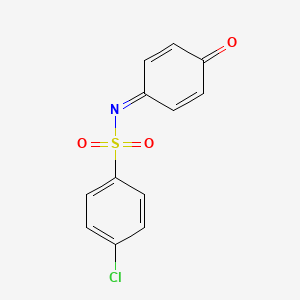
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
